Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Hydrogen-bonding capacity Molecular recognition Chromatographic retention

Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate uniquely pairs a nucleophilic 2-amino group with an electrophilic 1-methyl ester on the same tetrahydroisoindole scaffold. This dual orthogonal reactivity enables chemoselective sequential derivatization (acylation, sulfonylation, amidation, hydrolysis) impossible with mono-functional analogs (CAS 60652-00-8, 122181-82-2, 65880-17-3). Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC documentation, it is the preferred building block for diversity-oriented synthesis, pyrromethenone chemistry, and parallel medicinal chemistry libraries where impurity propagation must be minimized.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 122181-86-6
Cat. No. B040313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
CAS122181-86-6
Synonyms2H-Isoindole-1-carboxylicacid,2-amino-4,5,6,7-tetrahydro-,methylester(9CI)
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCCC2=CN1N
InChIInChI=1S/C10H14N2O2/c1-14-10(13)9-8-5-3-2-4-7(8)6-12(9)11/h6H,2-5,11H2,1H3
InChIKeySQIKCWGNFKRUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 122181-86-6): A Dual-Functional Tetrahydroisoindole Building Block for Medicinal Chemistry and Scaffold Optimization


Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 122181-86-6) is a bicyclic heterocyclic compound belonging to the tetrahydro-2H-isoindole class, distinguished by a nucleophilic 2-amino substituent and a methyl ester at position 1 on a partially hydrogenated isoindole core . With molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol, the compound is supplied at ≥97% purity with batch-specific analytical characterization including NMR, HPLC, and GC . Key computed physicochemical descriptors include a melting point of 77–78 °C, a predicted boiling point of 397.6±52.0 °C, a topological polar surface area (TPSA) of 57.2 Ų, 3 hydrogen-bond acceptor sites, 1 hydrogen-bond donor site, and a computed LogP of approximately 2.5 [1]. The compound has documented utility as a synthetic intermediate in pyrromethenone preparation relevant to plant pigment and tetrapyrrole chemistry [2].

Why Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 122181-86-6) Cannot Be Replaced by Unsubstituted or Mono-Functional Tetrahydroisoindole Analogs


Direct comparative biological activity data for this specific compound against its closest analogs remain limited in the public domain; the differentiation evidence presented below derives primarily from quantifiable physicochemical descriptors, purity specifications, orthogonal synthetic capacity, and class-level scaffold validation. The 2-amino-1-carboxylate substitution pattern is structurally distinct from all three nearest commercially available analogs: the non-amino methyl ester (CAS 60652-00-8), the non-esterified 2-amino analog (CAS 122181-82-2), and the non-amino ethyl ester (CAS 65880-17-3). These structural differences produce measurable shifts in hydrogen-bonding capacity (ΔHBA = +1 versus non-amino analogs), lipophilicity (ΔLogP = +0.7 versus non-esterified analog), and crystallinity (melting point depression of 1–4 °C versus the ethyl ester comparator) [1]. Critically, the simultaneous presence of both a nucleophilic amine and an electrophilic ester on the same scaffold enables chemoselective sequential derivatization pathways that are unavailable to any of the mono-functional analogs, making direct substitution impossible without altering reaction sequences, protecting-group strategies, or final compound libraries . Additionally, the vendor-specified purity of 97% with batch-level QC documentation exceeds the 95% minimum purity specification of the closest commercial comparators .

Quantitative Differentiation Evidence for Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 122181-86-6) Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity: +1 HBA Site Versus Non-Amino Methyl Ester Analog (CAS 60652-00-8)

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites attributable to the ester carbonyl oxygen, ester ether oxygen, and the exocyclic 2-amino nitrogen. In contrast, the closest non-amino methyl ester analog, methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 60652-00-8, MW 179.22), has only 2 HBA sites because it lacks the 2-amino substituent [1]. This represents a quantified increase of 1 HBA site (+50% relative to comparator) on an otherwise identical core scaffold . The additional HBA site is expected to modulate target binding thermodynamics, HPLC retention times, and crystal packing in co-crystallization studies.

Hydrogen-bonding capacity Molecular recognition Chromatographic retention

Lipophilicity Differentiation: ΔLogP +0.7 Versus Non-Esterified 2-Amino Analog (CAS 122181-82-2)

The computed octanol-water partition coefficient (LogP) for the target compound is 2.5, compared to LogP 1.8 for 2-amino-4,5,6,7-tetrahydro-2H-isoindole (CAS 122181-82-2, MW 136.20, C8H12N2), which lacks the 1-methyl carboxylate substituent [1]. This yields a ΔLogP of +0.7 units, corresponding to an approximately 5-fold higher predicted octanol-water distribution favoring the target compound. The non-esterified analog also has a substantially lower TPSA (31 Ų vs. 57.2 Ų) and only 1 HBA site vs. 3, reflecting fundamentally different solvation and permeability profiles [2].

Lipophilicity Membrane permeability LogP Chromatographic behavior

Vendor Purity Specification: 97% Minimum with Multi-Technique Batch QC Versus 95% Industry Baseline for Closest Analogs

The target compound is specified at ≥97% purity by the primary vendor (Bidepharm), with batch-level quality control including NMR, HPLC, and GC analysis . The closest commercially available analogs each carry a minimum purity specification of 95%: methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 60652-00-8, AKSci, 95% min.) , and ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 65880-17-3, AKSci 95% min.; TCI America ≥95.0% GC) . This represents a 2 percentage-point higher purity floor for the target compound, with documented multi-technique analytical verification that is not uniformly disclosed for the comparators.

Purity specification Quality control Reproducibility Procurement benchmarking

Crystalline Phase Differentiation: Melting Point Depression of 1–4 °C Versus Ethyl Ester Analog (CAS 65880-17-3) Despite Higher Molecular Weight

The target compound exhibits a melting point of 77–78 °C, whereas the ethyl ester analog (CAS 65880-17-3, MW 193.24) melts at 78–82 °C (AKSci) or 79 °C (TCI America / Fisher Scientific), despite the target compound having a marginally higher molecular weight (194.23 vs. 193.24) [1]. This melting point depression of 1–4 °C, combined with the presence of the 2-amino group (which introduces an additional hydrogen-bond donor/acceptor capability), indicates a different crystal packing arrangement that affects solid-state stability, solubility, and milling behavior . The non-amino methyl ester analog (CAS 60652-00-8) lacks a published melting point in the consulted databases, precluding direct comparison on this dimension.

Melting point Crystallinity Solid-state properties Formulation

Tetrahydro-2H-Isoindole Scaffold Validation in COX-2 Inhibitor QSAR: Class-Level IC50 Range of 0.6–700 nmol/L

The tetrahydro-2H-isoindole scaffold has been quantitatively validated as a productive core for cyclooxygenase-2 (COX-2) inhibitor development. A QSAR study of 26 derivatives in this chemical class, analyzed using the GUSAR program, established that COX-2 inhibitory IC50 values span 0.6–700 nmol/L, with six statistically significant consensus QSAR models achieving a correlation coefficient r = 0.940 for the best receptor surface analysis (RSA) model [1]. While this QSAR analysis focused on 1,3-diaryl-substituted tetrahydro-2H-isoindoles rather than 2-amino-1-carboxylate variants, the shared scaffold geometry and the demonstrated tunability of activity across three orders of magnitude establish the core as a validated starting point for inhibitor design. A separate QSAR study using Hansch analysis on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives further confirmed that steric and electrostatic interactions are primarily responsible for COX-2 enzyme–ligand interaction, with model r values ranging from 0.870 to 0.904 [2]. The target compound's 2-amino-1-carboxylate substitution represents a distinct chemical space within this validated scaffold, offering a unexplored vector for SAR expansion.

COX-2 inhibition QSAR Scaffold validation Drug discovery

Optimal Research and Industrial Application Scenarios for Methyl 2-amino-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 122181-86-6)


Parallel Library Synthesis via Chemoselective Sequential Derivatization of Orthogonal Amino and Ester Handles

The target compound is uniquely suited for diversity-oriented synthesis (DOS) and parallel medicinal chemistry library production because its 2-amino group (nucleophilic) and 1-methyl ester (electrophilic) provide two fully orthogonal reactive handles on the same tetrahydroisoindole scaffold. The amino group can undergo acylation, sulfonylation, reductive amination, or diazotization without affecting the ester; conversely, the methyl ester can be hydrolyzed to the carboxylic acid, converted to amides, or reduced to the alcohol while the amino group remains available for subsequent functionalization. This dual reactivity is absent in all three closest commercial analogs: CAS 60652-00-8 has only the ester, CAS 122181-82-2 has only the amino group, and CAS 65880-17-3 offers only an ester with different steric and electronic properties. The ≥97% purity specification with multi-technique QC documentation ensures that library products originate from a well-characterized starting material, reducing the risk of propagating impurities through multi-step synthetic sequences .

Pyrromethenone and Tetrapyrrole Natural Product Synthesis as a Defined Synthetic Intermediate

The compound has established precedent as a synthetic intermediate in pyrromethenone chemistry relevant to plant pigment biosynthesis. Jacobi and Buddhu (Tetrahedron Letters, 1988) employed the 2-amino-tetrahydroisoindole scaffold, accessed via photochemical rearrangement of N-pyrrolo amides, as a key building block for constructing dihydropyrromethenones—direct precursors to bile pigments and phytochrome chromophore models . The methyl ester at position 1 provides a traceless synthetic handle that can be hydrolyzed post-coupling, while the 2-amino group serves as the anchoring point for pyrrole ring fusion. Researchers engaged in tetrapyrrole chemistry, photosynthetic reaction center modeling, or bilirubin analog synthesis should prioritize this specific substitution pattern because the mono-functional analogs lack the requisite combination of amino nucleophilicity and ester electrophilicity needed to replicate the published synthetic route.

Fragment-Based COX-2 Inhibitor Lead Generation Leveraging a QSAR-Validated Scaffold with Unexplored Substitution Vectors

The tetrahydro-2H-isoindole core has been quantitatively validated through independent QSAR studies demonstrating that COX-2 inhibitory activity in this class spans IC50 values from 0.6 to 700 nmol/L, with consensus models achieving r = 0.940 predictive accuracy (Khayrullina et al., 2015) . The target compound occupies a distinct region of chemical space on this scaffold—the 2-amino-1-carboxylate pattern—that has not been explored in published 1,3-diaryl COX-2 inhibitor series. This positions the compound as a fragment-sized (MW 194.23) starting point for structure-based drug design, where the amino group can be elaborated to probe previously unexamined binding interactions in the COX-2 active site while the methyl ester maintains favorable physicochemical properties (LogP 2.5, TPSA 57.2 Ų) consistent with lead-like chemical space.

Medicinal Chemistry SAR Probe Generation with Documented Batch-to-Batch Reproducibility

For structure-activity relationship (SAR) campaigns requiring rigorous quantitative comparison across compound series, the target compound's ≥97% purity with batch-level NMR, HPLC, and GC certification provides a level of analytical confidence exceeding the 95% industry baseline of its closest commercially available analogs . The 2-percentage-point purity differential (3% total impurities vs. 5% for comparators) is consequential in concentration-response assays where impurity-driven off-target effects can confound IC50 determinations at micromolar test concentrations . Furthermore, the well-defined melting point (77–78 °C) facilitates identity verification by differential scanning calorimetry (DSC) upon receipt, enabling laboratories to independently confirm compound integrity before committing to expensive biological screening cascades.

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